molecular formula C12H8FNO3 B6340960 5-(3-Fluorophenyl)-6-hydroxynicotinic acid CAS No. 1214330-23-0

5-(3-Fluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6340960
CAS No.: 1214330-23-0
M. Wt: 233.19 g/mol
InChI Key: XPJAIXOAULQYHB-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound features a fluorophenyl group attached to the nicotinic acid core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-(3-Fluorophenyl)-6-oxonicotinic acid.

    Reduction: Formation of 5-(3-Fluorophenyl)-6-hydroxy-1,4-dihydronicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Fluorophenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-6-hydroxynicotinic acid
  • 5-(3-Bromophenyl)-6-hydroxynicotinic acid
  • 5-(3-Methylphenyl)-6-hydroxynicotinic acid

Uniqueness

5-(3-Fluorophenyl)-6-hydroxynicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding characteristics, making it different from its chloro, bromo, and methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Properties

IUPAC Name

5-(3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-3-1-2-7(4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJAIXOAULQYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673425
Record name 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214330-23-0
Record name 5-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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